molecular formula C16H22N2O B1615203 Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898789-39-4

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1615203
CAS RN: 898789-39-4
M. Wt: 258.36 g/mol
InChI Key: GGUULVJPDNGWOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a cyclopropyl ketone with a 4-methylpiperazinomethyl group. Detailed synthetic pathways and conditions can be found in relevant literature.


Molecular Structure Analysis

The molecular structure of Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone consists of a cyclopropyl ring attached to a phenyl ring via a ketone group. The 4-methylpiperazinomethyl moiety is also linked to the phenyl ring. The three-dimensional arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography .

Scientific Research Applications

Nanotechnology

The compound’s molecular structure might be utilized in the creation of nanoscale devices or sensors. Its reactive groups could be functionalized to interact with specific targets, leading to applications in targeted drug delivery or diagnostic tools.

Each of these applications would require rigorous research and experimentation to fully understand the potential of Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone. The compound’s multifaceted structure opens up a wide array of possibilities for scientific exploration .

properties

IUPAC Name

cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUULVJPDNGWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643454
Record name Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone

CAS RN

898789-39-4
Record name Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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